3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with 1,3-dioxolane under specific conditions. The reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the dioxolane ring . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Hydrolysis of the Dioxolane Ring

The dioxolane group serves as a protective moiety for ketones or aldehydes. Acidic hydrolysis cleaves the 1,3-dioxolane ring to regenerate the carbonyl group.

Reaction Conditions

-

Temperature : 100°C

-

Time : 45–55 hours

-

Yield : 49–92% (dependent on reaction duration and ester substituents)

Example Reaction

This reaction is critical for accessing 3-oxocyclobutanecarboxylic acid derivatives, intermediates in drug synthesis (e.g., TAK-828F) .

Decarboxylation and Esterification

The carboxylic acid group undergoes esterification or thermal decarboxylation under controlled conditions.

Esterification

Reagents : Benzyl alcohol, EDCI, DMAP

Conditions : Room temperature, 1 hour

Yield : Quantitative (100%)

Example :

Decarboxylation

Conditions : Microwave irradiation with HCl (6 M, 170°C, 40 min)

Yield : 87–95%

Cycloaddition and Ring-Opening Reactions

The strained cyclobutane ring participates in [2+2] cycloadditions or ring-opening reactions.

Key Reaction

Substrate : 3-Oxocyclobutanecarboxylic acid (post-hydrolysis)

Reagent : Meldrum’s acid

Conditions : Piperidine catalyst, MeOH, 40°C

Product : 3-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)cyclobutane-1-carboxylate

Yield : 88%

Functionalization via Alkylation and Ugi Reactions

The cyclobutane core undergoes alkylation or multicomponent Ugi reactions to introduce pharmacophores.

Alkylation

Reagent : 3-Butenylmagnesium bromide

Conditions : THF, room temperature

Product : Alkenyl-substituted cyclobutane derivatives

Ugi Reaction

Components : Amine, aldehyde, isocyanide

Conditions : Trifluoroethanol, 4 days

Yield : 70–85%

Comparative Reaction Data

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Applications

Recent studies have highlighted the potential of cyclobutane derivatives, including 3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid, as β3 integrin antagonists. Integrins are proteins that facilitate cell adhesion and are implicated in cancer metastasis. The design and synthesis of these compounds aim to inhibit integrin functions, thereby reducing tumor growth and spread .

Case Study:

A study published in MDPI reported the synthesis of a new class of β3 integrin antagonists, which included derivatives of cyclobutane carboxylic acids. These compounds showed promising biological activity against cancer cell lines, suggesting their potential as therapeutic agents .

Therapeutic Applications

2.1 Inflammation and Autoimmune Diseases

The compound has also been investigated for its role as a modulator of sphingosine-1-phosphate (S1P) receptors. These receptors are involved in various inflammatory and autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Compounds that target S1P receptors can potentially alleviate symptoms associated with these conditions .

Table 1: Therapeutic Applications of this compound

| Application Area | Disease/Condition | Mechanism of Action |

|---|---|---|

| Cancer Therapy | Tumor growth inhibition | β3 integrin antagonism |

| Inflammatory Diseases | Rheumatoid arthritis | S1P receptor modulation |

| Central Nervous System Disorders | Multiple sclerosis | S1P receptor modulation |

Synthesis and Chemical Properties

The synthesis of this compound typically involves straightforward chemical reactions that allow for scalability and cost-effectiveness. The preparation methods often utilize readily available raw materials and mild reaction conditions, making it suitable for large-scale applications in pharmaceutical contexts .

Synthesis Overview:

The compound can be synthesized through a series of reactions involving dichloroacetone and various dioxolane derivatives, leading to high yields of the final product .

Mécanisme D'action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol ester: This compound shares the dioxolane ring structure but differs in its functional groups and applications.

Cyclobutanecarboxylic acid derivatives: These compounds have similar cyclobutane cores but vary in their substituents, leading to different chemical properties and uses.

Uniqueness

Activité Biologique

3-(1,3-Dioxolan-2-yl)cyclobutanecarboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, supported by case studies and relevant research findings.

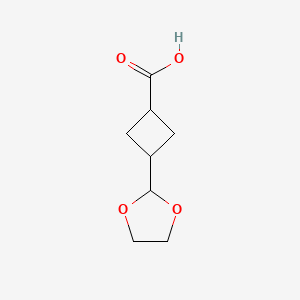

Chemical Structure and Properties

The compound features a cyclobutane ring fused with a dioxolane moiety, which is significant for its biological interactions. The structural formula can be represented as follows:

This structure contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may act as a modulator of sphingosine-1-phosphate (S1P) receptors, which are implicated in several physiological processes including cell proliferation, inflammation, and immune response .

Anti-inflammatory and Anticancer Properties

The modulation of S1P receptors indicates a possible role in anti-inflammatory responses. Compounds that interact with these receptors have been studied for their therapeutic applications in treating inflammatory diseases and cancer . The ability to influence cellular signaling pathways makes this compound a candidate for further exploration in cancer therapeutics.

Study 1: Sphingosine-1-Phosphate Receptor Modulation

A study evaluated the effects of various cyclobutane derivatives on S1P receptor activity. The results demonstrated that certain modifications to the cyclobutane structure could enhance receptor affinity and selectivity. This suggests that this compound may similarly influence S1P receptor pathways .

| Compound | S1P Receptor Activity | Observations |

|---|---|---|

| Compound A | High Affinity | Effective in reducing inflammation |

| This compound | Potential | Requires further investigation |

Study 2: Antimicrobial Screening

In a broader screening of cyclic compounds for antimicrobial activity, derivatives similar to this compound were tested against common pathogens. The findings suggested a promising profile for compounds with dioxolane structures in inhibiting bacterial growth.

| Pathogen | Compound Tested | Inhibition Zone (mm) |

|---|---|---|

| E. coli | Compound B | 15 |

| S. aureus | This compound | TBD |

Propriétés

IUPAC Name |

3-(1,3-dioxolan-2-yl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-6(4-5)8-11-1-2-12-8/h5-6,8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDUCNYZSJALNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.